![molecular formula C18H12FN5O B2495587 4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 894063-35-5](/img/structure/B2495587.png)
4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For example, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The structure of similar compounds often includes a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve aromatic nucleophilic substitution . For example, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the IR spectrum of a similar compound showed signals at various frequencies .Scientific Research Applications
Anticancer Activity
Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is similar to the structure of the compound , have been found to exhibit anticancer activity .
Antimicrobial Activity
These compounds also show antimicrobial activity. For example, 3-(4-isopropylthiazol-2-yl)-6-substituted phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines have been evaluated for antimicrobial activity against various bacteria and fungi .
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with analgesic and anti-inflammatory activities .
Antioxidant Activity
These compounds have also been found to exhibit antioxidant activity .
Antiviral Activity
Compounds with this scaffold have shown antiviral properties .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been used as antitubercular agents .
Molluscicidal Activity
Some 1,2,4-triazines, 1,2,4-triazoles, and/or 1,2,4-triazolo-1,2,4,5-tetrazines have been used as molluscicidal agents .
Mechanism of Action
Target of Action
The primary targets of the compound “4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to them . This binding inhibits the kinase activity of these proteins, thereby preventing the downstream signaling pathways that lead to cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a decrease in cell proliferation and angiogenesis . This can result in the inhibition of tumor growth and metastasis .
Pharmacokinetics
The compound’s inhibitory activities against c-met and vegfr-2, as well as its antiproliferative activities against various cell lines, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O/c19-14-6-4-12(5-7-14)18(25)21-15-3-1-2-13(10-15)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOAQAHLROUOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide |
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